Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

2,4,7-Trichloropyrido[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with three chlorine atoms at the 2, 4, and 7 positions. This structure imparts high reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chlorides enhance its utility in nucleophilic substitution reactions, enabling selective functionalization. Its rigid fused-ring system contributes to stability while allowing for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic pathways.
2,4,7-Trichloropyrido[2,3-d]pyrimidine structure
938443-20-0 structure
Product name:2,4,7-Trichloropyrido[2,3-d]pyrimidine
CAS No:938443-20-0
MF:C7H2Cl3N3
Molecular Weight:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133

2,4,7-Trichloropyrido[2,3-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine
    • Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
    • 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
    • zlchem 38
    • PubChem20630
    • C7H2Cl3N3
    • QC-8
    • ZLB0025
    • DNFDLCRLLQVUQK-UHFFFAOYSA-N
    • RW3233
    • 6004AC
    • PB20564
    • FCH1402532
    • SY011612
    • AM807611
    • ST2403652
    • AX8158866
    • AB0080808
    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
    • MFCD11109463
    • J-507091
    • EN300-3253335
    • Z1269166412
    • SCHEMBL1216985
    • A844720
    • DTXSID00653353
    • CS-B0238
    • 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
    • AS-41727
    • 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
    • PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
    • AKOS015850445
    • AC-24556
    • DB-079720
    • 938443-20-0
    • MDL: MFCD11109463
    • インチ: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
    • InChIKey: DNFDLCRLLQVUQK-UHFFFAOYSA-N
    • SMILES: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

計算された属性

  • 精确分子量: 232.93100
  • 同位素质量: 232.931
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 192
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 38.7

じっけんとくせい

  • 密度みつど: 1.685
  • ゆうかいてん: Not available
  • Boiling Point: 316.4±42.0℃ at 760 mmHg
  • フラッシュポイント: Not available
  • Refractive Index: 1.688
  • PSA: 38.67000
  • LogP: 2.98500
  • じょうきあつ: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine Security Information

2,4,7-Trichloropyrido[2,3-d]pyrimidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3253335-0.05g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
0.05g
$26.0 2025-03-18
eNovation Chemicals LLC
D494931-1G
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 97%
1g
$140 2024-05-23
eNovation Chemicals LLC
K13258-5g
2,4,7-Trichloropyrido[2,3-d]pyrimidine
938443-20-0 97%
5g
$1800 2023-05-08
eNovation Chemicals LLC
D494931-500MG
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 97%
500mg
$100 2024-05-23
eNovation Chemicals LLC
K04776-1g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 >95%
1g
$280 2024-05-23
eNovation Chemicals LLC
K04776-25g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 >95%
25g
$4000 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ML660-1g
2,4,7-Trichloropyrido[2,3-d]pyrimidine
938443-20-0 95+%
1g
2536.0CNY 2021-08-04
Enamine
EN300-3253335-1.0g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
1.0g
$114.0 2025-03-18
Enamine
EN300-3253335-0.1g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
0.1g
$40.0 2025-03-18
Enamine
EN300-3253335-0.5g
2,4,7-trichloropyrido[2,3-d]pyrimidine
938443-20-0 95.0%
0.5g
$89.0 2025-03-18

2,4,7-Trichloropyrido[2,3-d]pyrimidine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  100 °C
Reference
Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014
Pike, Kurt G.; Malagu, Karine; Hummersone, Marc G.; Menear, Keith A.; Duggan, Heather M. E.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  3 h, reflux
Reference
Preparation of heterocycles as mTOR inhibitors
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
Reference
Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  rt; 2 h, 100 °C
Reference
Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer.
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, 100 °C
Reference
Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ;  25 °C; 3 h, 100 °C
Reference
Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ;  rt; 2 h, 10 °C
Reference
Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  3 h, reflux
Reference
Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
Reference
2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  3 h, 100 °C; cooled
Reference
Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ;  70 °C → rt; 2 h, rt → 100 °C
Reference
Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  2.5 h, rt → 100 °C
Reference
Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ;  4 h, 110 °C
Reference
Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

2,4,7-Trichloropyrido[2,3-d]pyrimidine 関連文献

2,4,7-Trichloropyrido[2,3-d]pyrimidineに関する追加情報

Introduction to 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0)

The compound 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0) is a heterocyclic aromatic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridopyrimidines, which are known for their unique electronic properties and structural diversity. The molecule consists of a pyrido[2,3-d]pyrimidine core with three chlorine substituents at positions 2, 4, and 7. This substitution pattern not only enhances the compound's stability but also imparts unique reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of trichloropyrido pyrimidine analogs in the field of medicinal chemistry. Researchers have explored their potential as scaffolds for drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of chlorine atoms in the structure contributes to the compound's hydrophobicity and ability to interact with biological targets through hydrogen bonding and π-π interactions.

The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine involves a multi-step process that typically begins with the preparation of a suitable precursor. One common approach is the cyclization of a diamine derivative under high temperature or microwave-assisted conditions. The introduction of chlorine substituents is achieved through electrophilic substitution reactions or via pre-functionalized intermediates. These methods have been optimized to ensure high yields and purity of the final product.

In terms of applications, pyrido pyrimidine derivatives have shown promise in materials science as well. Their aromaticity and planar structure make them suitable candidates for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated that chlorinated derivatives exhibit improved charge transport properties compared to their non-chlorinated counterparts.

The toxicity profile of CAS No. 938443-20-0 has also been a subject of interest for researchers. Preliminary studies indicate that the compound exhibits low acute toxicity in experimental models; however, further investigations are required to fully understand its long-term effects on human health and the environment.

In conclusion, 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0) is a versatile compound with a wide range of potential applications across different scientific disciplines. Its unique structure and chemical properties make it an attractive candidate for further research and development.

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